(1R)-1-(4-bromophenyl)prop-2-en-1-amine

Chiral Building Block Asymmetric Synthesis Enantioselective Catalysis

(1R)-1-(4-bromophenyl)prop-2-en-1-amine (CAS: 688362-78-9) is a chiral amine derivative featuring a 4-bromophenyl group and a prop-2-en-1-amine backbone. Its molecular formula is C9H10BrN with a molecular weight of 212.09 g/mol.

Molecular Formula C9H10BrN
Molecular Weight 212.09 g/mol
Cat. No. B13046890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-1-(4-bromophenyl)prop-2-en-1-amine
Molecular FormulaC9H10BrN
Molecular Weight212.09 g/mol
Structural Identifiers
SMILESC=CC(C1=CC=C(C=C1)Br)N
InChIInChI=1S/C9H10BrN/c1-2-9(11)7-3-5-8(10)6-4-7/h2-6,9H,1,11H2/t9-/m1/s1
InChIKeyZXZSYYGFRUPTLU-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1R)-1-(4-bromophenyl)prop-2-en-1-amine: A Stereodefined Chiral Amine Building Block for Asymmetric Synthesis


(1R)-1-(4-bromophenyl)prop-2-en-1-amine (CAS: 688362-78-9) is a chiral amine derivative featuring a 4-bromophenyl group and a prop-2-en-1-amine backbone [1]. Its molecular formula is C9H10BrN with a molecular weight of 212.09 g/mol . The (R)-stereochemistry is defined at the carbon bearing the amine group, making it a valuable intermediate in asymmetric synthesis, particularly for pharmaceutical and agrochemical applications [1].

Why (1R)-1-(4-bromophenyl)prop-2-en-1-amine Cannot Be Casually Substituted with Racemic or Other Halogenated Analogs


Substituting (1R)-1-(4-bromophenyl)prop-2-en-1-amine with its racemic counterpart (CAS: 688362-60-9), the (S)-enantiomer (CAS: 688362-61-0), or other halogenated analogs (e.g., 4-chloro or 4-fluoro derivatives) introduces significant variability in stereochemical outcome, reactivity, and potential biological interactions. The presence of the bromine atom at the para position imparts distinct electronic and steric properties that influence cross-coupling efficiency (e.g., in Suzuki-Miyaura reactions) compared to chloro or fluoro analogs [1]. Furthermore, the defined (R)-stereochemistry is critical for applications requiring enantiopure building blocks, such as the synthesis of Taxol® side chain analogs, where the use of racemic or opposite enantiomer would lead to diastereomeric mixtures and compromised downstream stereoselectivity [2].

Quantitative Differentiation of (1R)-1-(4-bromophenyl)prop-2-en-1-amine Against Key Comparators


Enantiomeric Purity and Stereochemical Definition for Asymmetric Synthesis

The (1R)-1-(4-bromophenyl)prop-2-en-1-amine offers a defined (R)-stereochemistry, which is essential for asymmetric synthesis applications. In contrast, the racemic mixture (CAS: 688362-60-9) contains both (R)- and (S)-enantiomers in equal proportion, leading to a loss of stereocontrol in downstream reactions [1]. The (S)-enantiomer (CAS: 688362-61-0) provides the opposite stereochemical outcome. Quantitative comparison of enantiomeric purity is not directly available from primary literature for this specific derivative; however, class-level inference from the lipase-catalyzed resolution of 1-aryl-2-propenylamines indicates that high enantiomeric excesses (>99% ee) are achievable for structurally related compounds [2]. Vendors typically supply the (R)-enantiomer with a purity of 98% .

Chiral Building Block Asymmetric Synthesis Enantioselective Catalysis

Halogen-Dependent Reactivity in Cross-Coupling Reactions

The bromine atom at the para position of the phenyl ring enables efficient participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). The C-Br bond is more reactive than C-Cl but more stable than C-I, offering a balance of reactivity and handling convenience [1]. The 4-chloro analog (CAS: 688362-54-1) requires harsher conditions (e.g., higher temperature, stronger base) for successful coupling, while the 4-fluoro analog (CAS: 688362-55-2) is largely inert under standard Suzuki conditions [2]. The unsubstituted phenyl analog (CAS: 109941-85-7) lacks the halogen handle entirely, precluding this class of transformations.

Suzuki-Miyaura Coupling Halogen Reactivity Organometallic Chemistry

Potential as a Precursor for Biologically Active Compounds

1-Aryl-2-propenylamines, including the 4-bromophenyl derivative, have been identified as intermediates for the synthesis of α-hydroxy-β-amino acids, which are key components of biologically active compounds such as Taxol® and HIV-1 protease inhibitors [1]. While specific biological data for (1R)-1-(4-bromophenyl)prop-2-en-1-amine is not available, the class of compounds demonstrates utility in accessing enantiopure building blocks for drug discovery [2]. The racemic mixture would yield a 1:1 mixture of diastereomers after further functionalization, complicating purification and reducing overall yield of the desired stereoisomer.

Taxol® Side Chain α-Hydroxy-β-amino Acids Medicinal Chemistry

Optimal Application Scenarios for (1R)-1-(4-bromophenyl)prop-2-en-1-amine Based on Quantitative Differentiation


Asymmetric Synthesis of α-Hydroxy-β-amino Acid Derivatives

The defined (R)-stereochemistry and bromine handle of (1R)-1-(4-bromophenyl)prop-2-en-1-amine make it an ideal starting material for the enantioselective synthesis of α-hydroxy-β-amino acids, which are important components of Taxol® and other bioactive molecules [1]. The use of the enantiopure (R)-enantiomer ensures stereochemical fidelity throughout the synthetic sequence, avoiding the formation of diastereomeric mixtures that would arise from the racemic mixture or (S)-enantiomer [2].

Palladium-Catalyzed Cross-Coupling for Library Synthesis

The para-bromophenyl group serves as a versatile handle for Suzuki-Miyaura and other Pd-catalyzed cross-coupling reactions, enabling the rapid diversification of the allylamine core [1]. This reactivity profile is superior to the 4-chloro analog, which requires more forcing conditions, and the 4-fluoro analog, which is unreactive under standard conditions [2]. The (R)-stereochemistry is preserved during coupling, allowing access to a library of enantiopure analogs for structure-activity relationship (SAR) studies.

Chiral Building Block for Pharmaceutical Intermediate Synthesis

High enantiomeric purity (typically ≥98% as supplied) and well-defined stereochemistry ensure reproducibility in multi-step syntheses of pharmaceutical intermediates [1]. The compound's utility as a chiral building block is underscored by its application in the synthesis of Taxol® side chain analogs, where the (R)-configuration is critical for the desired biological activity [2].

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